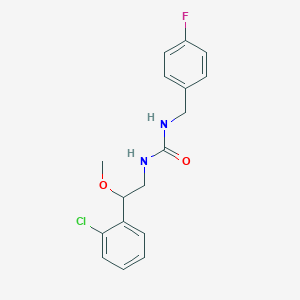

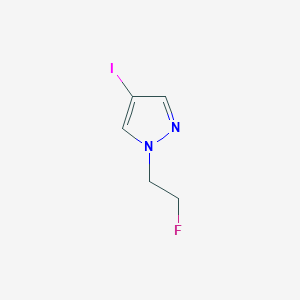

N-(2-Tert-butylsulfonylethyl)-1-prop-2-ynylpiperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-Tert-butylsulfonylethyl)-1-prop-2-ynylpiperidine-4-carboxamide” is a complex organic compound. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products . The tert-butylsulfonyl group is a protecting group used in organic synthesis .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring and the introduction of the tert-butylsulfonyl group . The exact methods would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring would likely contribute to the compound’s three-dimensional structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The piperidine ring could undergo reactions typical of amines, while the tert-butylsulfonyl group could be involved in reactions typical of sulfonamides .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine ring could affect its solubility and reactivity .Applications De Recherche Scientifique

Regioselective Deprotection and Acylation

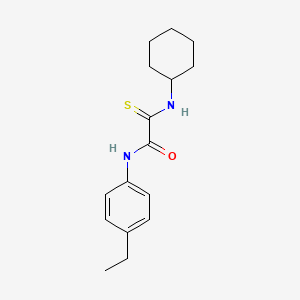

Regioselective deprotection and acylation techniques are critical in the synthesis of complex molecules. A study describes the synthesis of a penta-N-protected polyamide derivative that includes the process of selective deprotection and subsequent acylation, demonstrating the utility of such compounds in creating molecules with multiple independently removable protecting groups, which is essential for the stepwise construction of complex molecular architectures (Pak & Hesse, 1998).

Asymmetric Synthesis of Amines

The compound's structural motif is useful in the asymmetric synthesis of amines, where N-tert-butanesulfinyl imines serve as intermediates for synthesizing a wide range of amines with high enantioselectivity. This methodology has been effectively applied to create alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines, showcasing its versatility in synthesizing bioactive molecules and pharmaceutical agents with precise stereocontrol (Ellman, Owens, & Tang, 2002).

Catalytic Aminohydroxylation and Aziridination

The use of tert-butylsulfonamide derivatives as efficient nitrogen sources for catalytic aminohydroxylation and aziridination of olefins has been explored. These reactions are foundational for the synthesis of nitrogen-containing compounds, such as amino alcohols and aziridines, which are significant in medicinal chemistry and material science. The ease of cleaving the sulfonyl-nitrogen bond under mild acidic conditions makes these derivatives highly useful for introducing amino groups into olefin substrates (Gontcharov, Liu, & Sharpless, 1999).

Synthesis of Protected 1,2-Amino Alcohols

Protected 1,2-amino alcohols serve as key intermediates in the synthesis of biologically active compounds and are essential for constructing molecules with multiple functional groups. Research into tert-butanesulfinyl aldimines and ketimines has shown their efficacy as precursors in the synthesis of these protected amino alcohols, highlighting the compound's role in enabling the synthesis of complex molecules required for pharmaceutical development and chemical biology (Tang, Volkman, & Ellman, 2001).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(2-tert-butylsulfonylethyl)-1-prop-2-ynylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O3S/c1-5-9-17-10-6-13(7-11-17)14(18)16-8-12-21(19,20)15(2,3)4/h1,13H,6-12H2,2-4H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYSBQSJYAWVIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)CCNC(=O)C1CCN(CC1)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-{3-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate](/img/structure/B2561472.png)

![Methyl 3-({4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}methyl)benzoate](/img/structure/B2561476.png)

![2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide](/img/structure/B2561481.png)

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclopentylacetamide](/img/structure/B2561487.png)

![1-[(2-chlorophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2561492.png)